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molecular formula C14H12BrNO2 B8723302 2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one CAS No. 669091-12-7

2-Bromo-1-[3-methoxy-4-(pyridin-2-yl)phenyl]ethan-1-one

Cat. No. B8723302
M. Wt: 306.15 g/mol
InChI Key: OUXUGMMQBSCAGZ-UHFFFAOYSA-N
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Patent
US07105533B2

Procedure details

To a solution of 2-bromo-1-(3-methoxy-4-pyridin-2-ylphenyl)ethanone (130 mg, 0.42 mmol) in ethanol (5 mL) was added 2-aminopyridine (40 mg, 0.42 mmol). The resulting reaction mixture was heated to reflux for 2 h and concentrated. The residue was dissolved in CH2Cl2 (20 mL) and washed with a solution of saturated aqueous NaHCO3 (3×10 mL), dried (MgSO4) and concentrated. The residue was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (1:1 to 1:0) to afford 2-(3-methoxy-4-pyridin-2-ylphenyl)imidazo[1,2-a]pyridine as a yellow solid. 1H NMR (CDCl3, 300 MHz) δ 8.72 (d, 1H), 8.13 (d, 1H), 7.75 (s, 1H), 7.91 (d, 1H), 7.87 (d, 1H), 7.75 (s, 1H), 7.70 (dd, 1H), 7.66 (d, 1H), 7.57 (dd, 1H), 7.20 (m, 2H), 6.79 (dd, 1H), 4.00 (s, 3H) ppm. MS (ESI) 302 (M)+.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[C:7]([O:17][CH3:18])[CH:6]=1)=O.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1>C(O)C>[CH3:18][O:17][C:7]1[CH:6]=[C:5]([C:3]2[N:19]=[C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][N:21]3[CH:2]=2)[CH:10]=[CH:9][C:8]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
BrCC(=O)C1=CC(=C(C=C1)C1=NC=CC=C1)OC
Name
Quantity
40 mg
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (20 mL)
WASH
Type
WASH
Details
washed with a solution of saturated aqueous NaHCO3 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (1:1 to 1:0)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1C1=NC=CC=C1)C=1N=C2N(C=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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